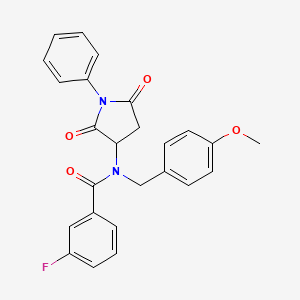![molecular formula C16H14N2OS B5128989 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone](/img/structure/B5128989.png)
1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, modulation of inflammatory cytokines, and activation of neuroprotective pathways. The compound has been found to interact with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and physiological effects:
1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit cell proliferation in cancer cells, reduce inflammation in animal models of inflammatory diseases, and protect against neuronal damage in animal models of neurodegenerative diseases. The compound has also been found to have antioxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has also been extensively studied in preclinical models, providing a wealth of information on its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and pathways. Additionally, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans remain unknown.
Zukünftige Richtungen
There are several future directions for research on 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone. One direction is to further investigate its mechanism of action and cellular targets. This could provide insight into the compound's therapeutic potential and aid in the development of new drugs. Another direction is to test the compound in clinical trials to evaluate its safety and efficacy in humans. Additionally, the compound could be modified to improve its pharmacokinetic properties and increase its potency and selectivity. Overall, 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone is a promising compound with potential therapeutic applications in various diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone involves the reaction between 3-(1H-pyrazol-3-yl)benzaldehyde and 2-acetylthiophene in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-proliferative, anti-inflammatory, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
1-[5-[3-(1H-pyrazol-5-yl)phenyl]thiophen-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-14(19)16-7-6-15(20-16)12-5-3-4-11(10-12)13-8-9-17-18-13/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGHJZGSKZIXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0111453.P001 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)
![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)
![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)

![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)
![4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5128987.png)
![methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5128994.png)

![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)